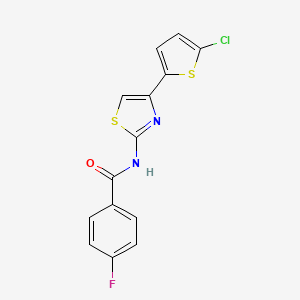

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-fluorobenzamide

Description

Properties

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2OS2/c15-12-6-5-11(21-12)10-7-20-14(17-10)18-13(19)8-1-3-9(16)4-2-8/h1-7H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXICJUGELNCVMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-fluorobenzamide typically involves a multi-step process. One common method starts with the preparation of 4-(5-chlorothiophen-2-yl)thiazol-2-amine. This intermediate is then reacted with 4-fluorobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification steps, and ensuring the safety and efficiency of the production process.

Chemical Reactions Analysis

Acylation with 4-Fluorobenzamide

The benzamide group is introduced via amide coupling :

-

Method A : Direct acylation using 4-fluorobenzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base ().

-

Method B : Coupling agents like EDC/HOBt in DMF under nitrogen atmosphere ().

| Method | Reagents/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| A | 4-Fluorobenzoyl chloride, TEA, DCM, RT | 12 hr | 65% | |

| B | EDC, HOBt, DMF, N₂, 0°C → RT | 24 hr | 72% |

Oxidation Reactions

The thiophene sulfur can be oxidized to sulfone derivatives using hydrogen peroxide (H₂O₂) in acetic acid ( ):

| Substrate | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| Thiophene moiety | 30% H₂O₂, AcOH, 50°C | Sulfone derivative | 58% |

Nucleophilic Aromatic Substitution

The 4-fluoro group on benzamide participates in SNAr reactions with amines or alkoxides ( ):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | DMF, K₂CO₃, 70°C | Piperidine-substituted benzamide | 63% |

| Sodium methoxide | MeOH, reflux | Methoxy derivative | 47% |

Cross-Coupling Reactions

The chlorothiophene moiety enables Suzuki-Miyaura coupling with aryl boronic acids ( ):

| Boronic Acid | Catalyst/Conditions | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Biaryl derivative | 71% |

Stability and Degradation

-

Photochemical Sensitivity : Degrades under UV light (λ = 254 nm) in solution, requiring storage in dark, inert conditions ( ).

-

Hydrolytic Stability : Stable in neutral pH but hydrolyzes in strong acids (e.g., HCl) or bases (e.g., NaOH) at elevated temperatures ().

Analytical Characterization

Biological Relevance

Though beyond the scope of chemical reactions, the compound’s synthetic derivatives (e.g., 5d , 5e in ) show COX-2 selectivity (IC₅₀ = 0.76–9.01 μM) and 5-LOX inhibition (IC₅₀ = 23.08–38.46 μM), highlighting its potential as a dual anti-inflammatory agent ( ).

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-fluorobenzamide. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which play crucial roles in the inflammatory process.

Key Findings :

- In vitro assays demonstrated that the compound exhibits selective inhibition of COX-2 with IC50 values comparable to standard anti-inflammatory drugs such as celecoxib.

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | 0.76 - 9.01 | High |

Anticancer Activity

In addition to its anti-inflammatory effects, this compound has shown promise in anticancer research. Studies indicate that it can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell proliferation and survival.

Mechanism of Action :

- The compound inhibits key enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This action not only alleviates inflammation but also contributes to its anticancer properties.

In Vitro Studies

Various derivatives of the compound have been tested for their biological activity using enzyme assays that measure COX and lipoxygenase (LOX) inhibition. Results indicated significant anti-inflammatory effects comparable to established drugs.

In Vivo Studies

Animal models treated with this compound demonstrated reduced paw edema in carrageenan-induced inflammation tests, confirming its therapeutic potential.

Toxicological Profiling

Comprehensive analyses involving ToxCast chemicals indicated that derivatives of this compound exhibited low toxicity while maintaining significant biological activity across multiple assays.

Mechanism of Action

The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Features and Physicochemical Properties of Selected Thiazole Derivatives

Key Observations :

- The target compound’s 5-chlorothiophene group distinguishes it from pyridyl-substituted analogs (e.g., 4d, GSK1570606A), which may exhibit enhanced solubility due to polar heterocycles.

- Fluorine substituents on the benzamide ring (as in the target compound and GSK1570606A) are associated with improved metabolic stability and target affinity compared to non-fluorinated derivatives .

- Higher melting points in compounds like 4d (~289–290°C) suggest stronger intermolecular forces (e.g., hydrogen bonding from morpholine) compared to simpler benzamides .

Pharmacological and Functional Comparisons

Key Observations :

- The 5-chlorothiophene group in the target compound may confer activity against pyruvate:ferredoxin oxidoreductase (PFOR), analogous to nitazoxanide derivatives .

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzamide ring correlate with enhanced potency, as seen in Compound 14 (IC₅₀ = 6.1 µM) .

- Bulky substituents (e.g., piperidinyl in 2D216) improve target engagement but may reduce solubility .

Biological Activity

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₃H₈ClF N₃S

- Molecular Weight : 283.73 g/mol

This compound features a thiazole ring, a thiophene moiety, and a fluorobenzamide group, which are known to contribute to various biological activities.

Biological Activity Overview

This compound has been evaluated for several biological activities:

- Anticancer Activity :

-

Anti-inflammatory Effects :

- The compound's structural analogs have demonstrated anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes. In vitro studies indicated that certain derivatives exhibited IC50 values as low as 0.76 µM against COX-2, making them competitive with established anti-inflammatory drugs like celecoxib .

-

Acetylcholinesterase Inhibition :

- Compounds with similar thiazole structures have shown promise as acetylcholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases such as Alzheimer's. The inhibition of this enzyme can lead to increased acetylcholine levels in the brain, potentially improving cognitive function .

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

| Activity Type | IC50 Value (µM) | Reference |

|---|---|---|

| COX-2 Inhibition | 0.76 - 9.01 | |

| Acetylcholinesterase | 2.7 | |

| Anticancer Activity | Varies by cell line |

Case Study: Anti-inflammatory Evaluation

In a study aimed at developing new anti-inflammatory drugs, derivatives of thiazole were synthesized and tested for their ability to inhibit COX enzymes. The most potent compounds showed significant selectivity for COX-2 over COX-1, indicating their potential for treating inflammatory conditions with fewer gastrointestinal side effects compared to non-selective NSAIDs .

Molecular Docking Studies

Molecular docking simulations have been conducted to understand the binding interactions between this compound and target enzymes such as acetylcholinesterase and COX enzymes. These studies revealed favorable binding affinities, suggesting that modifications to the compound could enhance its efficacy .

Q & A

Q. What are the standard synthetic protocols for preparing N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-fluorobenzamide, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic acyl substitution. A representative method involves reacting 5-chlorothiophen-2-amine with 4-fluorobenzoyl chloride in pyridine under stirring at room temperature. TLC monitors reaction completion, followed by purification via chromatography and recrystallization (e.g., CH3OH) . Optimization includes adjusting stoichiometry, solvent choice (e.g., pyridine for acid scavenging), and temperature to enhance yield and purity.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

X-ray crystallography is pivotal for resolving the thiazole-benzamide backbone and hydrogen-bonding patterns (e.g., N–H⋯N interactions forming centrosymmetric dimers) . NMR (<sup>1</sup>H, <sup>13</sup>C) confirms substituent integration (e.g., fluorobenzamide protons at δ ~7.2–8.0 ppm), while FT-IR identifies functional groups (amide C=O stretch ~1650–1700 cm<sup>-1</sup>) .

Q. How do computational tools like Multiwfn assist in analyzing electronic properties relevant to this compound’s reactivity?

Multiwfn calculates electron localization functions (ELF) and electrostatic potential (ESP) surfaces to predict nucleophilic/electrophilic sites. For example, the thiazole nitrogen and fluorobenzamide carbonyl are key reactive centers. These insights guide derivatization strategies (e.g., targeting the thiophene chlorine for substitution) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between computational predictions and observed biological activity for this compound?

Discrepancies may arise from solvation effects or protein-ligand dynamics unaccounted for in simulations. Validate by:

Q. How does the compound’s crystallographic packing influence its physicochemical stability and solubility?

Intermolecular hydrogen bonds (e.g., N–H⋯N, C–H⋯F) and π-π stacking between thiazole and fluorobenzamide moieties stabilize the crystal lattice, reducing solubility. Mitigate via co-crystallization with coformers (e.g., cyclodextrins) or introducing hydrophilic substituents (e.g., –OH, –NH2) while retaining bioactivity .

Q. What methodologies evaluate the compound’s potential as a pharmacophore for adenosine receptor modulation?

- Binding assays : Measure affinity using radioligand displacement (e.g., [<sup>3</sup>H]CGS21680 for A2A receptors).

- SAR studies : Replace the 4-fluorobenzamide with cyclopentanamide or pyridyl groups to assess steric/electronic effects on receptor binding .

- In vivo models : Test cardioprotective efficacy in hypoxia-induced smooth muscle contraction assays, comparing to reference drugs like Levocarnitine .

Q. How can regioselectivity challenges in modifying the thiophene-thiazole core be addressed during derivatization?

- Use directing groups (e.g., –NO2) to control electrophilic substitution on the thiophene ring.

- Employ transition-metal catalysis (e.g., Pd-mediated C–H activation) for selective functionalization at the 5-chloro position .

- Validate regiochemical outcomes via <sup>19</sup>F NMR or X-ray diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.